molecular formula C8H6F4 B1320954 4-Fluoro-3-methylbenzotrifluoride CAS No. 74483-52-6

4-Fluoro-3-methylbenzotrifluoride

Cat. No.: B1320954
CAS No.: 74483-52-6
M. Wt: 178.13 g/mol
InChI Key: SPICZPCIWHHXED-UHFFFAOYSA-N
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Description

Significance of Aromatic Fluorination and Trifluoromethylation in Chemical Synthesis

Aromatic fluorination, the process of introducing one or more fluorine atoms into an aromatic ring, and trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group, are powerful strategies for modulating the physicochemical and biological properties of a molecule. hovione.comresearchgate.net The introduction of fluorine can drastically alter a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. mdpi.comnih.gov

The trifluoromethyl group, in particular, is of immense interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. mdpi.com In medicinal chemistry, replacing a methyl group with a trifluoromethyl group can lead to enhanced potency and a longer biological half-life. mdpi.com This is because the C-F bonds are highly resistant to metabolic degradation by enzymes in the body. mdpi.com The trifluoromethyl group's steric profile is similar to that of a chlorine atom, allowing it to act as a bioisostere, while its electronic properties are significantly different. mdpi.com These attributes have made trifluoromethylated aromatic compounds prevalent in a wide range of pharmaceuticals, including antidepressants like fluoxetine and various anti-cancer agents. mdpi.comwikipedia.org In the agrochemical industry, these motifs are integral to the design of potent and selective herbicides, insecticides, and fungicides. researchgate.netresearchgate.net

PropertyEffect of Aromatic FluorinationEffect of Trifluoromethylation
Metabolic Stability Increases by blocking sites of metabolic oxidation. mdpi.comnih.govSignificantly increases due to the strength of C-F bonds. mdpi.com
Lipophilicity Generally increases, enhancing membrane permeability.Substantially increases (Hansch π value of +0.88). mdpi.com
Binding Affinity Can enhance interactions with target proteins through new electrostatic or hydrogen bonding opportunities.Improves target binding through enhanced hydrophobic and electrostatic interactions. mdpi.com
Electronic Effects Acts as a weak electron-withdrawing group via induction.Acts as a strong electron-withdrawing group. mdpi.com
Acidity/Basicity (pKa) Can significantly alter the pKa of nearby functional groups.Modulates pKa, affecting a compound's ionization state at physiological pH. hovione.com

Overview of Substituted Benzotrifluorides as Advanced Chemical Building Blocks

Substituted benzotrifluorides, aromatic rings bearing a trifluoromethyl group and other substituents, are considered advanced chemical building blocks in organic synthesis. researchgate.net Benzotrifluoride (B45747) (α,α,α-trifluorotoluene) and its derivatives are widely used as intermediates in the production of crop protection chemicals, pharmaceuticals, and dyes. researchgate.net Their utility stems from the robust nature of the trifluoromethyl group, which remains intact through various synthetic transformations, and its powerful influence on the reactivity of the aromatic ring.

These compounds serve as versatile platforms for constructing complex molecular architectures. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly when other activating groups are present. researchgate.net This predictable reactivity allows chemists to selectively introduce other functional groups onto the benzene ring, making substituted benzotrifluorides invaluable precursors for a diverse range of target molecules. nih.govmdpi.comrsc.org

Contextualization of 4-Fluoro-3-methylbenzotrifluoride within Fluorine Chemistry Research

This compound (CAS No. 74483-52-6) is a specific example of a substituted benzotrifluoride that embodies the strategic value of fluorine chemistry. Its structure incorporates three key functional motifs on a benzene ring: a trifluoromethyl group, a fluorine atom, and a methyl group. This unique combination of substituents makes it a highly valuable, specialized intermediate for synthesizing complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. nbinno.comnbinno.com

The presence of both a fluorine atom and a trifluoromethyl group amplifies the electronic effects that are desirable in drug design and agrochemical development. The methyl group provides an additional site for chemical modification or can play a role in the steric and electronic properties of the final product. While detailed research focusing exclusively on this compound is specialized, its structural relatives, such as 4-fluoro-3-nitrobenzotrifluoride, are known to be key intermediates in the synthesis of pharmaceuticals and high-performance materials. boulingchem.comchemimpex.com By analogy, this compound serves as a bespoke building block, designed to introduce a specific fluorination pattern into a target molecule, thereby fine-tuning its biological activity and pharmacokinetic profile.

PropertyValue
CAS Number 74483-52-6 jk-sci.com
Molecular Formula C8H6F4 jk-sci.com
Molecular Weight 178.13 g/mol

Strategies for Introducing the Trifluoromethyl Group into Aromatic Systems

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of this compound. Several methods have been developed for the trifluoromethylation of aromatic rings, each with its own advantages and limitations. These methods can be classified as electrophilic, nucleophilic, radical, and photoredox-catalyzed reactions.

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic precursor with a reagent that delivers an electrophilic "CF3+" equivalent. A common starting material for the synthesis of this compound could be 4-fluoro-3-methylaniline. The amino group in this precursor activates the aromatic ring towards electrophilic substitution. However, direct electrophilic trifluoromethylation of such an activated ring can be challenging due to the high reactivity and potential for side reactions.

More commonly, electrophilic trifluoromethylating agents are used to introduce the CF3 group to less activated or pre-functionalized aromatic rings. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine reagents (e.g., Togni's reagents) are widely employed for this purpose. These reagents can trifluoromethylate a variety of aromatic compounds under relatively mild conditions. For instance, a plausible route could involve the trifluoromethylation of a pre-fluorinated and methylated aromatic compound, although the regioselectivity of such a reaction would need to be carefully controlled.

Reagent TypeExample ReagentReaction Conditions
Sulfonium SaltsUmemoto's ReagentOften requires a catalyst (e.g., Cu(I)) and elevated temperatures.
Hypervalent IodineTogni's ReagentCan proceed under milder conditions, sometimes catalyzed by Lewis or Brønsted acids.

Nucleophilic trifluoromethylation introduces a "CF3-" synthon to an aromatic ring, typically an aryl halide or a related derivative. A potential precursor for this compound via this route could be a di-halogenated toluene derivative, such as 4-fluoro-3-methyl-1-iodobenzene.

The trifluoromethyl anion is highly reactive and is often generated in situ from reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride (B91410) source. Copper-catalyzed cross-coupling reactions are frequently used to facilitate the transfer of the CF3 group from the silicon reagent to the aryl halide. Another approach involves the use of metal trifluoroacetates, which can decarboxylate to form a trifluoromethyl-metal species that then participates in the cross-coupling reaction.

ReagentCatalyst/PromoterTypical Substrate
TMSCF3Fluoride source (e.g., KF, CsF), Cu(I) saltAryl iodides, bromides
CF3COONaCuIAryl iodides

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to an aromatic ring. This method is particularly useful for the functionalization of both electron-rich and electron-deficient arenes. The •CF3 radical can be generated from various precursors, including trifluoroiodomethane (CF3I), sodium trifluoromethanesulfinate (Langlois' reagent), and trifluoroacetic anhydride, often initiated by thermal or photochemical methods, or by using a radical initiator.

A potential pathway to this compound could involve the radical trifluoromethylation of 4-fluoro-3-methylbenzene. The regioselectivity of radical aromatic substitution can sometimes be an issue, leading to a mixture of isomers.

Radical SourceInitiatorKey Features
CF3ILight, heat, or radical initiatorGaseous reagent, often used in photoredox catalysis.
NaSO2CF3Oxidant (e.g., t-BuOOH)Readily available solid, versatile reagent.
(CF3CO)2OPeroxideCan be effective for electron-rich arenes.

Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. In a typical photoredox cycle, a photocatalyst (e.g., a ruthenium or iridium complex) is excited by visible light and then engages in a single-electron transfer (SET) with a trifluoromethyl source to generate the •CF3 radical. This radical then reacts with the aromatic substrate.

This methodology offers excellent functional group tolerance and can often be performed at room temperature. For the synthesis of this compound, a photoredox-catalyzed trifluoromethylation of 4-fluoro-3-methylbenzene using a suitable CF3 source would be a modern and efficient approach.

PhotocatalystCF3 SourceAdvantages
[Ru(bpy)3]Cl2CF3I, CF3SO2NaMild reaction conditions, high functional group tolerance.
fac-Ir(ppy)3Togni's ReagentCan be used with a wider range of substrates.

Methodologies for Aromatic Fluorination

The introduction of a fluorine atom onto the aromatic ring is the other key transformation in the synthesis of this compound. This can be achieved either by direct fluorination of a pre-existing methyl-benzotrifluoride or through a multi-step sequence involving the conversion of another functional group to fluorine.

Direct C-H fluorination of aromatic compounds is a challenging transformation due to the high reactivity of many fluorinating agents. However, significant progress has been made in developing more selective methods. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly used for this purpose.

For the synthesis of this compound, direct fluorination of 3-methylbenzotrifluoride would be an attractive route. The directing effects of the methyl and trifluoromethyl groups would influence the position of fluorination. The trifluoromethyl group is a meta-director, while the methyl group is an ortho, para-director. Therefore, fluorination of 3-methylbenzotrifluoride would likely yield a mixture of isomers, including the desired 4-fluoro product.

ReagentCatalyst/ConditionsSelectivity
Selectfluor®Often requires a catalyst (e.g., Pd(OAc)2) or specific solvent systems.Can be influenced by directing groups and steric hindrance.

A more classical and often more selective approach to introducing a fluorine atom is through the Sandmeyer or Balz-Schiemann reactions. These methods involve the diazotization of an aromatic amine followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.

For instance, 3-amino-4-methylbenzotrifluoride could be diazotized with nitrous acid, and the resulting diazonium salt could then be converted to this compound via a Balz-Schiemann reaction using fluoroboric acid or its salts.

A plausible multi-step synthesis of this compound could start from 3-methylaniline. Nitration, followed by trifluoromethylation of the methyl group, reduction of the nitro group to an amine, and finally a Sandmeyer or Balz-Schiemann reaction would yield the target compound. Another route could involve the nitration of 2-fluorotoluene to give 2-fluoro-5-nitrotoluene, followed by trifluoromethylation of the methyl group, reduction of the nitro group, and subsequent deamination.

Halogen exchange (Halex) reactions provide another avenue for introducing fluorine. For example, 4-chloro-3-methylbenzotrifluoride could be converted to the desired fluoro-derivative by treatment with a fluoride source such as potassium fluoride, often at high temperatures and in a polar aprotic solvent.

An exploration of the synthetic pathways toward this compound reveals a variety of chemical strategies, from regioselective functionalization to advanced transition metal-catalyzed reactions. This article details specific methodologies for the synthesis of this fluorinated compound and its essential precursors, focusing on the precision and efficiency of these chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPICZPCIWHHXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604453
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
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Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74483-52-6
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene
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Chemical Reactivity and Mechanistic Elucidation of 4 Fluoro 3 Methylbenzotrifluoride

Reactivity of the Aromatic Fluorine Moiety

The fluorine atom on the aromatic ring of 4-Fluoro-3-methylbenzotrifluoride is a key site for nucleophilic aromatic substitution, while also playing a significant role in directing incoming electrophiles during electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Ring

The aromatic fluorine atom in 4-Fluoro-3-methylbenzotifluoride can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the strongly electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. harvard.edulibretexts.org The methyl group, being electron-donating, has a slight deactivating effect on this reaction.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion. The rate of this reaction is dependent on the strength of the nucleophile and the ability of the aromatic ring to stabilize the intermediate. In compounds with multiple fluorine substituents, the position of substitution is directed by the electronic effects of the other groups on the ring. For instance, in octafluorotoluene, nucleophilic attack occurs preferentially at the para-position relative to the trifluoromethyl group. nih.gov

While specific studies on this compound are not abundant in the reviewed literature, the principles of SNAr reactions on fluoroaromatic compounds suggest that it will react with strong nucleophiles. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. researchgate.netnih.gov Similarly, 4-Fluoro-3-nitrobenzotrifluoride is utilized in derivatization reactions involving nucleophilic substitution of the fluorine. sigmaaldrich.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Fluoroaromatic Compounds

Starting MaterialNucleophileProductReference
OctafluorotoluenePhenothiazine10-(Heptafluoro-p-tolyl)phenothiazine nih.gov
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneVarious O, S, N nucleophilesSubstituted (pentafluorosulfanyl)benzenes researchgate.netnih.gov
4-Fluoro-3-nitrobenzotrifluoridePolyaminesDerivatized polyamines sigmaaldrich.com

Directing Effects in Electrophilic Aromatic Substitution

The position of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three substituents. These effects are a combination of inductive and resonance effects. libretexts.org

Fluorine: The fluorine atom is an ortho-, para- director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. However, due to its high electronegativity, it has a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. libretexts.orgresearchgate.net

Methyl Group: The methyl group is an ortho-, para- director and an activating group. It donates electron density to the ring through an inductive effect and hyperconjugation, thus stabilizing the arenium ion intermediate in ortho and para positions. libretexts.orgyoutube.com

Trifluoromethyl Group: The trifluoromethyl group is a strong deactivating group due to its powerful electron-withdrawing inductive effect. It is a meta- director because it destabilizes the arenium ion intermediates for ortho and para attack more than for meta attack. youtube.comstudy.commdpi.com

In this compound, these directing effects are in competition. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluorine atom will direct incoming electrophiles to positions 2, 5, and 6. The strongly deactivating, meta-directing trifluoromethyl group will direct to positions 2 and 6. Therefore, electrophilic substitution is most likely to occur at positions 2 and 6, which are ortho to the methyl group and meta to the trifluoromethyl group. Position 5 is also a possibility, being para to the methyl group and ortho to the fluorine.

A patent describing the bromination of 4-fluoro- and 4-methyl-benzotrichloride provides some insight. The bromination of these compounds, which are precursors to the corresponding benzotrifluorides, occurs at the position ortho to the activating methyl group or para to the fluorine, and meta to the trichloromethyl group (which is electronically similar to the trifluoromethyl group). google.com Another patent on the nitration of 3-methylbenzotrifluoride shows the formation of 2-nitro, 4-nitro, and 6-nitro isomers, indicating that the positions ortho and para to the methyl group are favored, even with the meta-directing influence of the trifluoromethyl group. google.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionPredicted Major Product(s)Rationale
Nitration4-Fluoro-3-methyl-2-nitrobenzotrifluoride, 4-Fluoro-3-methyl-6-nitrobenzotrifluorideThe directing effects of the methyl and trifluoromethyl groups reinforce substitution at the 2 and 6 positions.
Halogenation (e.g., Bromination)2-Bromo-4-fluoro-3-methylbenzotrifluoride, 6-Bromo-4-fluoro-3-methylbenzotrifluorideSimilar to nitration, the methyl and trifluoromethyl groups direct to the 2 and 6 positions.
Sulfonation4-Fluoro-3-methyl-2-sulfobenzotrifluoride, 4-Fluoro-3-methyl-6-sulfobenzotrifluorideThe bulky sulfonyl group might favor the less sterically hindered 6-position.
Friedel-Crafts AcylationReaction is unlikely to proceedThe aromatic ring is strongly deactivated by the fluorine and trifluoromethyl groups, making it generally unsuitable for Friedel-Crafts reactions. libretexts.org

Reactivity of the Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl group is known for its high stability, but under certain conditions, it can undergo selective transformations.

Selective C-F Bond Activation and Functionalization

The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making their selective activation a significant challenge in synthetic chemistry. mdpi.com However, recent advancements have enabled the functionalization of a single C-F bond in trifluoromethylarenes. nih.gov These methods often involve transition-metal catalysis or photoredox catalysis. mdpi.comresearchgate.net

Transition-metal complexes, particularly those of nickel and palladium, can mediate the cleavage of C-F bonds. researchgate.netnih.gov These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. Metal-free conditions utilizing strong reducing agents or photoredox catalysts have also been developed to generate a difluoromethyl radical, which can then be trapped by a suitable reaction partner. nih.govspringernature.com While no specific examples for this compound are available, the general methodologies developed for benzotrifluoride (B45747) and its derivatives are likely applicable.

Transformation Pathways of the Trifluoromethyl Moiety

The trifluoromethyl group can be a synthetic handle for the introduction of other functional groups. One of the most common transformations is its hydrolysis to a carboxylic acid group. This reaction typically requires harsh conditions, such as treatment with strong acids (e.g., fuming sulfuric acid) and a promoter like boric acid. nih.govrsc.org

Another important transformation is the conversion of the trifluoromethyl group into a formyl group (an aldehyde). This can be achieved through a multi-step process that may involve partial reduction or hydrolysis. For example, o-trifluoromethyl benzal fluoride can be hydrolyzed in concentrated sulfuric acid to yield 2-(Trifluoromethyl)benzaldehyde. google.com These transformations provide access to a range of aromatic aldehydes and carboxylic acids with unique substitution patterns.

Reactivity of the Methyl Group on the Aromatic Core

The methyl group on the aromatic ring of this compound is susceptible to reactions typical of benzylic positions, such as oxidation and free-radical halogenation. The electronic environment created by the adjacent fluorine and trifluoromethyl groups can influence the reactivity of this methyl group.

The electron-withdrawing nature of the trifluoromethyl group can make the benzylic protons of the methyl group slightly more acidic and can influence the stability of benzylic radical or cationic intermediates. Irradiation of methyl-substituted benzotrifluorides in acetonitrile has been shown to result in photoisomerization, indicating that the methyl group can be involved in skeletal rearrangements under photochemical conditions. nih.gov

Standard free-radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator, are expected to proceed at the methyl group. Similarly, oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate or chromic acid.

Benzylic Functionalization and Derivatization

The methyl group of this compound is a key site for functionalization, enabling the synthesis of a variety of derivatives. Common benzylic functionalization reactions include halogenation and oxidation, which serve as entry points to a wider range of chemical transformations.

Benzylic Halogenation:

Benzylic halogenation, particularly bromination, is a well-established transformation that typically proceeds via a free radical mechanism. For this compound, this reaction would likely be initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS). The reaction would proceed through the formation of a benzylic radical, which is stabilized by the aromatic ring. The electron-withdrawing trifluoromethyl and fluoro groups are expected to have a modest influence on the stability of this radical intermediate. A similar process is employed for the benzylic bromination of 2-fluoro-4-bromotoluene, which is achieved using bromine under UV irradiation. This suggests that 4-fluoro-3-(bromomethyl)benzotrifluoride could be synthesized under similar conditions.

Oxidation:

The methyl group can also be oxidized to afford a carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid. This transformation is a common route for the synthesis of benzoic acid derivatives and can typically be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. The resulting carboxylic acid is a versatile intermediate for the synthesis of esters, amides, and other acid derivatives. The existence of commercial suppliers for 4-fluoro-3-(trifluoromethyl)benzoic acid indicates that its synthesis from this compound is a viable and established process.

The following table provides an overview of potential benzylic functionalization reactions of this compound and the expected products.

Reaction TypeReagents and ConditionsExpected Product
Benzylic BrominationN-Bromosuccinimide (NBS), UV light or radical initiator (e.g., AIBN)4-Fluoro-3-(bromomethyl)benzotrifluoride
Benzylic OxidationPotassium permanganate (KMnO4) or other strong oxidizing agents4-Fluoro-3-(trifluoromethyl)benzoic acid

Advanced Mechanistic Investigations of Reactions Involving this compound

The benzylic functionalization of this compound is expected to proceed through the formation of a benzylic radical intermediate. In a reaction such as benzylic bromination with NBS, the initiation step would involve the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the methyl group of this compound, forming a resonance-stabilized benzylic radical.

The transition state for this hydrogen abstraction step would involve the partial formation of an H-Br bond and the partial breaking of a C-H bond, with the developing radical character on the benzylic carbon being stabilized by the adjacent aromatic ring. The electron-withdrawing substituents on the ring (fluorine and trifluoromethyl) would likely have a subtle electronic effect on the energy of this transition state.

Computational chemistry could be a powerful tool to model these intermediates and transition states, providing insights into their geometries and energies. However, to date, such specific computational studies on this compound have not been reported.

The table below illustrates the key proposed intermediates and transition states for the benzylic bromination of this compound.

StepDescriptionProposed Intermediate/Transition State
InitiationGeneration of a bromine radicalBr•
Propagation 1Hydrogen abstraction from the benzylic position[Ar-CH2--H--Br]‡ (Transition State) -> Ar-CH2• (Benzylic Radical) + HBr
Propagation 2Reaction of the benzylic radical with Br2 (or NBS)Ar-CH2• + Br2 -> Ar-CH2Br + Br•

Note: Ar represents the 4-fluoro-3-(trifluoromethyl)phenyl group.

Kinetic studies are essential for determining reaction rates, reaction orders, and activation energies, which collectively help in elucidating reaction mechanisms. For the benzylic functionalization of this compound, kinetic studies could provide valuable information on the rate-determining step of the reaction.

For a free-radical halogenation, the rate of the reaction is typically dependent on the concentrations of the substrate and the radical initiator, as well as the intensity of the light source in photochemical reactions. The rate law for such a reaction can be complex due to the multi-step nature of the radical chain mechanism.

Furthermore, conducting the reaction at different temperatures would allow for the determination of the activation energy (Ea) using the Arrhenius equation. This would provide quantitative insight into the energy barrier for the rate-determining step, which is likely the hydrogen abstraction from the benzylic position.

While no specific kinetic data for reactions of this compound are available, the table below presents a hypothetical set of parameters that could be expected for a typical benzylic bromination reaction.

Kinetic ParameterHypothetical ValueSignificance
Reaction Order (with respect to this compound)1The rate is directly proportional to the concentration of the substrate.
Reaction Order (with respect to NBS)0.5Consistent with a radical chain mechanism where the halogenating agent is involved in the propagation steps.
Activation Energy (Ea)10-15 kcal/molA relatively low activation energy, typical for radical chain reactions initiated by light or a radical initiator.

It is important to reiterate that the information presented in sections 3.4.1 and 3.4.2 is based on established principles of organic reaction mechanisms and analogies to similar compounds, as direct experimental or computational studies on this compound are not currently available in the scientific literature.

Derivatives and Analogues of 4 Fluoro 3 Methylbenzotrifluoride: Synthesis and Structure–reactivity Relationships

Synthetic Approaches to Structurally Diverse Fluorinated Benzotrifluorides

The synthesis of fluorinated benzotrifluorides can be achieved through various strategies, primarily involving either the direct trifluoromethylation of an aromatic ring or the construction of the ring with the trifluoromethyl group already in place.

One of the most established industrial methods involves the fluorination of a corresponding benzotrichloride (B165768) derivative. This process typically uses hydrogen fluoride (B91410) (HF) in either a liquid or gaseous phase. For instance, reacting benzotrichloride with HF at elevated temperatures and pressures, often in the presence of a catalyst, yields benzotrifluoride (B45747). google.com Gaseous-phase reactions can be performed in the presence of catalysts like aluminum fluoride to achieve the conversion. google.com

Another approach is the direct trifluoromethylation of aromatic compounds. This can be accomplished by reacting an aryl or substituted aryl compound with a carbon tetrahalide and hydrogen fluoride in the presence of a strong acid catalyst. google.com More modern methods utilize specialized trifluoromethylating reagents. For example, the Ruppert-Prakash reagent (TMSCF₃) is a key nucleophilic trifluoromethylating agent, while copper-based trifluoromethyl reagents (CuCF₃) can be generated economically from trifluoromethyl ketones for the trifluoromethylation of aryl iodides. researchgate.net

The synthesis of specifically substituted benzotrifluorides often requires multi-step sequences. For example, the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile starts from ortho-fluoro benzotrifluoride, which undergoes nitration, reduction, bromination, diazotization, and finally cyanation to yield the target molecule. google.com This highlights how various isomers can be built through controlled, sequential reactions on a simpler benzotrifluoride starting material.

A summary of common synthetic approaches is presented in the table below.

Method Precursor(s) Reagents/Catalysts Key Features Reference(s)
Halogen ExchangeBenzotrichlorideHydrogen Fluoride (HF), Aluminum FluorideSuitable for large-scale production; can be performed in gas or liquid phase. google.comgoogle.com
Direct TrifluoromethylationAromatic Compound, Carbon TetrahalideHydrogen Fluoride (HF), Strong Acid Catalyst (e.g., TiCl₄, SbCl₅)A single-step process that avoids multi-step sequences involving free-radical chlorination. google.com
Copper-Catalyzed TrifluoromethylationAryl IodideCuCF₃ (generated from CF₃ ketones), 1,10-phenanthrolineOccurs under mild, base-free conditions with high yields. researchgate.net
Fluorination of Aryl SilanesAryl SilaneSelectfluor, Silver(I) oxide, Barium(II) oxideA regioselective method for introducing fluorine onto an aromatic ring. chemicalbook.com

Functionalization of 4-Fluoro-3-methylbenzotrifluoride to Generate Novel Chemical Entities

Once synthesized, this compound serves as a versatile building block. Its reactivity is governed by the electronic and steric influences of its three distinct substituents: the strongly electron-withdrawing trifluoromethyl group (-CF₃), the electronegative fluoro group (-F), and the electron-donating methyl group (-CH₃).

The -CF₃ group is a powerful deactivator and meta-director for electrophilic aromatic substitution. Conversely, the methyl group is an activator and ortho-, para-director, while the fluorine atom is a deactivator but also an ortho-, para-director. The interplay of these effects dictates the regioselectivity of further reactions. For electrophilic substitution, such as nitration or halogenation, the positions ortho and para to the activating methyl group (positions 2 and 5) are the most likely sites of reaction.

A common functionalization pathway for related compounds like p-chlorobenzotrifluoride involves nitration as a key step. researchgate.net The resulting nitro-substituted benzotrifluoride can then undergo further transformations, such as nucleophilic aromatic substitution of the halogen. For this compound, nitration would likely lead to the formation of nitro derivatives, creating intermediates for more complex molecules. For example, the formation of 4-fluoro-3,5-dinitrobenzotrifluoride from related precursors demonstrates the viability of nitration on the benzotrifluoride ring. uni.lu

The methyl group itself is a site for functionalization. It can be oxidized to a carboxylic acid, providing a handle for amide bond formation and other coupling reactions. Halogenation of the methyl group under radical conditions can also provide an entry point for further chemical modifications.

The fluorine atom at position 4 can potentially be displaced via nucleophilic aromatic substitution (SNAr), particularly if additional electron-withdrawing groups are introduced onto the ring to activate it. nih.gov

Exploration of Molecular Scaffolds Incorporating the 4-Fluoro-3-methylphenyltrifluoride Unit

The substituted benzotrifluoride motif is a privileged scaffold in modern drug discovery. mdpi.com The trifluoromethyl group is prized for its ability to enhance metabolic stability, increase binding affinity, and improve bioavailability by increasing lipophilicity. mdpi.comnih.gov The fluorine atom can fine-tune the electronic properties and pKa of nearby functional groups, while the methyl group can provide steric bulk or a site for further chemical elaboration.

While direct examples of marketed drugs containing the precise this compound unit are not prominent, numerous bioactive molecules feature closely related structures, underscoring the value of this substitution pattern. For instance, the cancer drug Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl moiety. mdpi.com Similarly, the c-KIT kinase inhibitor CHMFL-KIT-64 incorporates a 2-(4-chloro-3-(trifluoromethyl)phenyl) group, highlighting the utility of the chloro-analogue in designing potent and selective inhibitors. nih.gov The anticancer drug Apalutamide also features a trifluoromethyl-containing aromatic core. mdpi.com

The development of these complex molecules often involves coupling the substituted benzotrifluoride unit to other heterocyclic or aromatic systems. The synthesis of such compounds demonstrates the incorporation of the trifluoromethylphenyl scaffold into larger, more complex structures designed to interact with biological targets. The presence of fluorine and a methyl group, as in this compound, offers chemists additional tools to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates. The synthesis of various 1,2,3-triazole derivatives containing trifluoromethylphenyl groups further illustrates the exploration of this unit in creating new chemical entities with potentially useful fluorescent properties. nih.gov

Computational Chemistry Studies on 4 Fluoro 3 Methylbenzotrifluoride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and equilibrium geometry of molecules. For 4-Fluoro-3-methylbenzotrifluoride, DFT calculations can elucidate the influence of its distinct substituents—a fluorine atom, a methyl group, and a trifluoromethyl group—on the aromatic ring.

Theoretical investigations on related fluorinated and alkyl-substituted benzene derivatives provide a framework for understanding the expected electronic and structural features of this compound. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are employed to perform geometry optimization, which calculates the lowest energy arrangement of the atoms. These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule.

The electronic properties are significantly modulated by the substituents. The fluorine atom and the trifluoromethyl group are strongly electron-withdrawing due to the high electronegativity of fluorine, while the methyl group is weakly electron-donating. DFT calculations can quantify these effects through the analysis of molecular orbitals and the distribution of electron density.

Key electronic properties that can be determined from DFT calculations include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: The distribution of electron density across the molecule can be visualized to identify electron-rich and electron-deficient regions. This is often represented through Mulliken population analysis or by mapping the electrostatic potential (ESP). The ESP map would likely show negative potential (red) around the fluorine atoms and positive potential (blue) on the hydrogen atoms of the methyl group and the aromatic ring.

Below is a table summarizing the expected trends in geometric and electronic parameters for this compound based on DFT studies of analogous compounds.

ParameterExpected Value/Observation
Geometric Parameters
C-F (ring) Bond Length~1.35 Å
C-C (aromatic) Bond LengthsSlight distortion from the ideal 1.39 Å of benzene due to substituent effects.
C-C (methyl) Bond Length~1.51 Å
C-C (CF3) Bond Length~1.50 Å
C-F (CF3) Bond Lengths~1.34 Å
Electronic Parameters
HOMO EnergyExpected to be lowered due to the presence of electron-withdrawing groups.
LUMO EnergyExpected to be significantly lowered, making the molecule a better electron acceptor.
HOMO-LUMO GapThe magnitude of the gap will determine the kinetic stability and electronic excitation properties.
Mulliken ChargesNegative charges on the fluorine atoms and the carbon attached to them. A slight positive charge on the methyl group's carbon and hydrogens.
Dipole MomentA non-zero value, indicating a polar molecule.

Note: The values presented are estimations based on general trends observed in computational studies of similar fluorinated and alkylated benzene derivatives and are not from a specific study on this compound.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. For this compound, these models can predict the feasibility of various transformations and provide a detailed picture of the energy changes that occur as reactants evolve into products. DFT is a common method for these investigations, allowing for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

The study of a reaction mechanism typically involves the following computational steps:

Identification of Reaction Pathways: Plausible reaction pathways are proposed based on established chemical principles.

Geometry Optimization of Stationary Points: The geometries of the reactants, intermediates, transition states, and products are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For this compound, one could model reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the methyl group. The energy landscape for a given reaction is a multi-dimensional surface that represents the potential energy of the system as a function of the geometric coordinates of the atoms. By mapping this landscape, chemists can identify the most favorable reaction pathways (those with the lowest activation energies).

A hypothetical energy profile for an electrophilic aromatic substitution reaction on this compound is depicted below. This profile would show the relative energies of the reactants, the sigma complex (a key intermediate), the transition states leading to and from the intermediate, and the final products.

Reaction Coordinate StageDescription
ReactantsThis compound and an electrophile (E+).
Transition State 1 (TS1)The energy maximum on the path to the formation of the sigma complex.
Intermediate (Sigma Complex)A carbocation intermediate where the electrophile has attached to the aromatic ring, and the aromaticity is temporarily lost. The stability of this intermediate is crucial for the reaction rate.
Transition State 2 (TS2)The energy maximum on the path from the sigma complex to the products, typically involving the departure of a proton.
ProductsThe substituted this compound and a protonated species.

Prediction of Reactivity and Regioselectivity in Chemical Transformations

The substituents on the benzene ring of this compound exert a profound influence on its reactivity and the orientation of incoming groups in chemical reactions—a phenomenon known as regioselectivity. Computational chemistry offers quantitative tools to predict these effects.

The directing effects of the substituents determine the position at which a new substituent will attach.

The methyl group is an ortho, para-director.

The fluorine atom is also an ortho, para-director, despite being deactivating. This is because it can donate a lone pair of electrons through resonance to stabilize the intermediate sigma complex when attack occurs at the ortho or para positions.

The trifluoromethyl group is a meta-director.

The regioselectivity of a reaction on this compound will be determined by the interplay of these directing effects. Computational methods can predict the most likely site of substitution by calculating the relative stabilities of the possible intermediates (sigma complexes) formed upon attack at each available position on the ring. The pathway with the most stable intermediate will generally have the lowest activation energy and be the favored product.

Furthermore, DFT can be used to calculate various reactivity descriptors that provide a more quantitative prediction of reactivity and regioselectivity:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most likely sites for nucleophilic and electrophilic attack.

Local Softness and Hardness: These are related to the Fukui functions and provide further insight into the local reactivity of different atomic sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used for:

Conformational Analysis: The methyl and trifluoromethyl groups can rotate around their single bonds to the benzene ring. While the energy barriers for these rotations are generally low, MD simulations can explore the conformational preferences and the dynamics of these rotations. This can be particularly insightful when the molecule is in a condensed phase or interacting with other molecules.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other in a liquid or solid state, or in solution. For this compound, these simulations can reveal the nature and strength of non-covalent interactions, such as:

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, the fluorine atoms can act as weak hydrogen bond acceptors. MD simulations can explore the potential for interactions with hydrogen bond donors in the environment.

Halogen Bonding: The fluorine atoms could potentially participate in halogen bonding, where the halogen atom acts as an electrophilic species.

π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic systems. The fluorination of the ring can influence the nature of these interactions.

By simulating a system containing many molecules of this compound, or a mixture with other molecules, MD can provide information about the structure of the liquid, solvation effects, and transport properties.

The following table summarizes the types of intermolecular interactions that could be studied for this compound using molecular dynamics.

Interaction TypeDescription
Hydrogen BondingThe fluorine atoms acting as acceptors for hydrogen bonds from other molecules (e.g., water or alcohols).
Halogen BondingPotential for the fluorine atoms to interact with nucleophilic sites on neighboring molecules.
π-π StackingInteractions between the aromatic rings of adjacent

Advanced Spectroscopic Characterization Techniques for 4 Fluoro 3 Methylbenzotrifluoride and Its Research Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 4-Fluoro-3-methylbenzotrifluoride. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and the chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and spatial relationships of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum exhibits signals corresponding to both the aromatic protons on the benzene ring and the aliphatic protons of the methyl group.

The aromatic region of the spectrum is complex due to the substitution pattern. The fluorine, methyl, and trifluoromethyl groups influence the chemical shifts of the three remaining aromatic protons. These protons exhibit characteristic splitting patterns (coupling) due to their interactions with each other and with the fluorine atom. The methyl group typically appears as a singlet in the aliphatic region of the spectrum. The precise chemical shifts and coupling constants are key to confirming the substitution pattern on the aromatic ring. For instance, a related compound, 4-fluoro-3-nitrobenzotrifluoride, shows distinct signals for its aromatic protons, which helps in its structural confirmation chemicalbook.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic H (ortho to CF₃)7.4 - 7.6Doublet of doubletsJ(H,H), J(H,F)
Aromatic H (ortho to F)7.1 - 7.3Triplet of doubletsJ(H,H), J(H,F)
Aromatic H (ortho to CH₃)7.3 - 7.5DoubletJ(H,H)
Methyl (CH₃)~2.3SingletN/A

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound will show distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethyl group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shifts provide valuable information for the complete structural assignment of the molecule chemicalbook.com.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to F-coupling)
C-F158 - 162Doublet
C-CH₃135 - 139Singlet
C-CF₃128 - 132Quartet
Aromatic CH115 - 130Doublet or Singlet
Aromatic C (quaternary)120 - 140Singlet or Quartet
CH₃15 - 20Singlet
CF₃120 - 125Quartet

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus magritek.comwikipedia.org. This technique is particularly valuable for this compound, which contains two different fluorine environments: the single fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group.

The ¹⁹F NMR spectrum will show two distinct signals. The signal for the trifluoromethyl group typically appears as a singlet around -63 ppm relative to CFCl₃ rsc.orgrsc.org. The signal for the aromatic fluorine atom will appear at a different chemical shift and may show coupling to nearby protons. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an excellent tool for identifying and quantifying fluorinated species in a mixture huji.ac.il.

Furthermore, ¹⁹F NMR is a powerful tool for real-time reaction monitoring in the synthesis of fluorinated compounds magritek.com. The appearance of new ¹⁹F signals can be used to track the formation of products and intermediates, providing valuable mechanistic and kinetic insights magritek.comresearchgate.net. For example, in the synthesis involving this compound, the disappearance of its characteristic ¹⁹F signals and the emergence of new signals would indicate the progress of the reaction youtube.com.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

Fluorine EnvironmentPredicted Chemical Shift (ppm vs. CFCl₃)
Aromatic Fluorine (C-F)-110 to -120
Trifluoromethyl Group (CF₃)-60 to -65

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint that is useful for identification and structural analysis.

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the C-F bond, the C-H bonds of the methyl group, and the C-F bonds of the trifluoromethyl group.

Key vibrational modes include:

C-H stretching of the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).

C=C stretching of the aromatic ring (in the 1400-1600 cm⁻¹ region).

C-F stretching of the aromatic fluorine (typically a strong band around 1200-1250 cm⁻¹).

CF₃ stretching modes, which are typically very strong in the IR spectrum and appear in the 1100-1350 cm⁻¹ region ias.ac.in.

C-H bending modes for the aromatic and methyl groups.

Vibrational assignments are often supported by computational calculations to provide a more detailed understanding of the normal modes ias.ac.in. Studies on related substituted trifluoromethyl benzenes have established characteristic frequencies for the CF₃ and C-CF₃ stretching modes, which are crucial for the interpretation of the spectra of this compound ias.ac.in.

Table 4: Characteristic IR and Raman Bands for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumStrong
Aliphatic C-H Stretch2850 - 3000MediumStrong
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
C-CF₃ Stretch1300 - 1350Very StrongMedium
CF₃ Symmetric Stretch~1130Very StrongWeak
CF₃ Asymmetric Stretch~1170Very StrongMedium
Aromatic C-F Stretch1200 - 1250StrongWeak

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern provides valuable structural information. For aromatic compounds, the molecular ion peak is often quite intense due to the stability of the aromatic ring. Common fragmentation pathways for this compound would likely involve:

Loss of a fluorine atom from the trifluoromethyl group to give a [M-F]⁺ ion.

Loss of the entire CF₃ group to form a [M-CF₃]⁺ ion, which would be a significant peak.

Loss of a methyl radical to give a [M-CH₃]⁺ ion.

Fragmentation of the aromatic ring, leading to smaller charged fragments.

The presence of fluorine can be identified by the characteristic mass of its isotopes. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental formula mdpi.com.

Application of Advanced Spectroscopic Techniques for Complex Structure Determination and Dynamics Studies

For more complex research products derived from this compound, a combination of advanced spectroscopic techniques is often necessary for unambiguous structure determination and to study dynamic processes rsc.orgresearchgate.netrsc.org.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms.

¹H-¹H COSY would reveal proton-proton couplings within the aromatic ring.

¹H-¹³C HSQC would correlate each proton with its directly attached carbon atom.

¹H-¹³C HMBC would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

¹H-¹⁹F and ¹⁹F-¹³C correlation experiments can provide detailed information about the spatial and through-bond relationships involving the fluorine atoms rsc.orgnih.gov.

These advanced NMR methods are particularly powerful for elucidating the structures of reaction products where the substitution pattern may have changed or new functional groups have been introduced rsc.orgresearchgate.netrsc.org. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of atoms, which is valuable for conformational analysis. The combination of these sophisticated spectroscopic methods enables a comprehensive understanding of the structure and behavior of this compound and its derivatives in various chemical and biological systems.

Role As a Chemical Intermediate in Advanced Organic Synthesis and Materials Science Research

Building Block for the Construction of Complex Aromatic and Heteroaromatic Scaffolds

4-Fluoro-3-methylbenzotrifluoride serves as a fundamental building block in the synthesis of more elaborate aromatic and heteroaromatic structures, which are often the core components of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the final products.

One synthetic strategy involves the further functionalization of the aromatic ring. For instance, the methyl group can be a site for subsequent reactions, or the fluorine atom can be displaced through nucleophilic aromatic substitution, although this is generally challenging without strong activation. A more common approach involves the transformation of the methyl group or the introduction of other reactive handles onto the ring.

A key transformation is the bromination of the benzotrifluoride (B45747) core. For example, the related compound 4-fluoro-3-bromo-benzotrifluoride can be prepared, which then serves as a versatile intermediate. nih.gov The bromine atom can be readily converted to other functional groups through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of a wide range of aromatic and heteroaromatic moieties. This bromo-derivative can be reacted with copper cyanide to yield the corresponding 3-trifluoromethyl-benzonitrile, which is a crucial intermediate for plant protection agents and pharmaceuticals. nih.gov

While direct examples of complex scaffold synthesis starting from this compound are not extensively documented in publicly available literature, the analogous compound, 4-Fluoro-3-methylbenzoic acid, is recognized as a versatile building block for active pharmaceutical ingredients (APIs). acs.org The carboxylic acid group provides a convenient handle for amide bond formation and other transformations to construct larger, biologically active molecules. acs.org

Precursor in the Development of Specialty Chemical Materials and Polymers

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable for the development of advanced materials and specialty polymers. mdpi.comwikipedia.org Benzotrifluoride derivatives, in general, are used as intermediates in the synthesis of these high-performance materials. researchgate.net

While specific polymerization reactions involving this compound as a monomer are not widely reported, its structural motifs are relevant to the design of fluorinated polymers. For instance, fluorinated monomers are used to prepare polymers with tailored properties for various applications, including coatings, membranes, and optical fibers. nasa.gov The introduction of the trifluoromethyl group into a polymer backbone can significantly alter its physical and chemical characteristics. pageplace.de

Research in the field of fluoropolymers often involves the synthesis of novel monomers that can be polymerized to achieve desired material properties. The reactivity of the methyl group on this compound could potentially be exploited to introduce polymerizable functionalities, such as a vinyl or acrylic group, thus transforming it into a specialty monomer for the creation of novel fluorinated polymers.

Utility in the Design and Synthesis of Novel Organocatalysts and Ligands

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. The electronic properties of ligands play a crucial role in the activity and selectivity of metal catalysts. The incorporation of fluorine atoms into ligand structures can significantly influence their electronic nature, often leading to improved catalytic performance. manchester.ac.ukacs.org

The electron-withdrawing nature of the trifluoromethyl and fluoro groups in this compound makes it an attractive precursor for the synthesis of electron-deficient phosphine ligands. Such ligands are valuable in a range of catalytic reactions, including cross-coupling and hydroformylation. While direct synthesis of ligands from this compound is not explicitly detailed in the available literature, the general strategy involves the introduction of a phosphine group onto the fluorinated aromatic ring. This can be achieved through metallation of a bromo-derivative followed by reaction with a chlorophosphine.

Furthermore, the field of organocatalysis has seen a surge in the use of fluorinated molecules to fine-tune the acidity and steric environment of the catalyst. nih.gov Chiral molecules derived from fluorinated aromatic compounds can serve as effective organocatalysts for various asymmetric transformations. The structural framework of this compound provides a starting point for the synthesis of such chiral catalysts.

Future Res

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3-methylbenzotrifluoride, and how can reaction conditions be optimized?

  • Methodology :

  • Start with halogenation of 3-methylbenzotrifluoride using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Monitor reaction progress via TLC or GC-MS. Optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance fluorination efficiency .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization using ethanol/water mixtures (as demonstrated for fluorinated pyrimidines in metal-free syntheses) .

Q. How can researchers characterize the physical and spectral properties of this compound?

  • Methodology :

  • Determine melting point (DSC), boiling point, and density (pycnometry) using standard techniques. For example, analogous fluorinated acetophenones exhibit densities ~1.5 g/cm³ .
  • Analyze via 1H^1H/19F^{19}F-NMR to confirm substitution patterns. Compare chemical shifts with databases (e.g., 4-Fluoro-3-(trifluoromethyl)benzoyl chloride shows distinct 19F^{19}F-NMR peaks at -63 ppm for CF3_3) .
  • Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C8 _8H6 _6F4 _4 for this compound) .

Q. What purification strategies are effective for removing byproducts in fluorinated benzotrifluoride synthesis?

  • Methodology :

  • Employ fractional distillation under reduced pressure for volatile impurities (e.g., 16 mmHg for 4-Fluoro-2-methylaniline with bp 90–92°C) .
  • Utilize preparative HPLC with C18 columns and methanol/water gradients for polar byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, unexpected 1H^1H-NMR splitting may arise from coupling with adjacent CF3_3 groups, requiring 19F^{19}F-1H^1H heteronuclear correlation .
  • Compare experimental IR spectra with computational predictions (DFT/B3LYP) to confirm functional groups.
  • Address discrepancies in mass spectral fragmentation by re-evaluating ionization conditions (e.g., ESI vs. EI) .

Q. What strategies are recommended for designing this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., nitro, cyano) via electrophilic substitution to modulate reactivity. For example, nitration of benzotrifluorides can occur at the para position under HNO3_3/H2 _2SO4_4 .
  • Screen derivatives using in silico docking (AutoDock Vina) against target receptors (e.g., kinase enzymes). Fluorinated pyrimidines have shown activity in medicinal chemistry, suggesting similar potential for benzotrifluorides .
  • Validate biological activity via enzyme inhibition assays (e.g., IC50_{50} measurements) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations (Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
  • Simulate Suzuki-Miyaura coupling using Pd catalysts; predict regioselectivity based on halogen (F vs. CF3_3) electronic effects.
  • Validate predictions experimentally by reacting with aryl boronic acids under inert conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.